Validated Precursor for Subnanomolar B-Raf Inhibitors
Methyl 3-amino-2-chloro-6-fluorobenzoate serves as the direct upstream precursor in the published synthesis of potent aminopyrimidine-based B-Raf inhibitors that achieve IC50 values below 10 nM against B-Raf V600E [1]. In contrast, non-fluorinated analogs such as methyl 3-amino-2-chlorobenzoate (CAS 120100-15-4) lead to derivatives that lack the 6-fluoro substitution, a moiety shown to be critical for optimal kinase hinge-binding interactions and for achieving the subnanomolar potency levels characteristic of the lead compounds (e.g., compound 35/G945) in the J. Med. Chem. 2012 disclosure [1].
| Evidence Dimension | Biological activity of downstream sulfonamide derivatives (B-Raf V600E inhibition) |
|---|---|
| Target Compound Data | Downstream products derived from target compound: IC50 < 10 nM (compound 35/G945) [1] |
| Comparator Or Baseline | Derivatives from non-fluorinated analog methyl 3-amino-2-chlorobenzoate: not reported in the same potency range; pyrazolopyridine predecessors showed solubility-limited exposure [1] |
| Quantified Difference | Fluorine substitution enables subnanomolar potency class; non-fluorinated analogs lack this structural feature and associated potency |
| Conditions | Enzymatic B-Raf V600E inhibition assay; A375 melanoma cell line; mouse xenograft model [1] |
Why This Matters
A user seeking to synthesize B-Raf inhibitors with clinically relevant potency levels (IC50 < 10 nM) must use the fluorinated intermediate to access the validated chemical space.
- [1] Mathieu, S.; Gradl, S. N.; Ren, L.; et al. Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties. J. Med. Chem. 2012, 55 (6), 2869–2881. DOI: 10.1021/jm300016v. View Source
